molecular formula C13H19N5O6 B12409436 2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B12409436
M. Wt: 341.32 g/mol
InChI Key: BPFOZTYDUWLNNN-HRLNAYTHSA-N
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Description

2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a modified sugar moiety. It is often studied for its potential biological and medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base and the subsequent attachment of the sugar moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions and minimize the production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of viral infections and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
  • 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-8-methoxy-3,9-dihydro-6H-purin-6-one

Uniqueness

The uniqueness of 2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one lies in its specific structural features, such as the presence of the methoxyethoxy group and the particular stereochemistry of the sugar moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H19N5O6

Molecular Weight

341.32 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-6(4-19)24-12(8(9)20)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8+,9?,12-/m1/s1

InChI Key

BPFOZTYDUWLNNN-HRLNAYTHSA-N

Isomeric SMILES

COCCOC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO

Canonical SMILES

COCCOC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO

Origin of Product

United States

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